molecular formula C9H9Cl3 B093478 1,3,5-Tris(chloromethyl)benzene CAS No. 17299-97-7

1,3,5-Tris(chloromethyl)benzene

Cat. No. B093478
CAS RN: 17299-97-7
M. Wt: 223.5 g/mol
InChI Key: PJKMOHIGRNELRP-UHFFFAOYSA-N
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Description

1,3,5-Tris(chloromethyl)benzene is a chemical compound with the molecular formula C9H9Cl3 . It is also known by other names such as 1,3,5-TRI (α-CHLOROMETHYL)BENZENE .


Molecular Structure Analysis

The molecular structure of 1,3,5-Tris(chloromethyl)benzene consists of a benzene ring with three chloromethyl groups attached to it at the 1, 3, and 5 positions . The average mass of the molecule is 223.527 Da, and the monoisotopic mass is 221.976990 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-Tris(chloromethyl)benzene include a molecular weight of 223.527 . More specific properties such as boiling point, density, and others are not provided in the search results.

Scientific Research Applications

  • Catalysis and Organic Synthesis :

    • 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, offering advantages such as excellent yields and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).
  • Supramolecular Chemistry and Molecular Recognition :

    • Studies have shown that certain derivatives of 1,3,5-trisubstituted benzene exhibit solvent-dependent conformation, capturing molecules like acetone in a dynamically formed space, indicating potential in molecular encapsulation and recognition (Songkram et al., 2010).
  • Material Science and Polymer Chemistry :

    • Novel 1,3,5-tris(oligothienyl)benzenes synthesized for the development of conducting polymers show promising electrochemical properties, indicating their application in creating two- or three-dimensional conducting polymers (Chérioux & Guyard, 2001).
    • The synthesis of 1,3,5-tris(phenylamino) benzene derivatives and their antioxidation mechanism study provide insights into their potential use in enhancing the stability of ester oils (Changqing et al., 2016).
  • Environmental Applications :

    • Carbazole-based porous organic polymers, synthesized using 1,3,5-tri(9-carbazolyl)-benzene, demonstrate ultrahigh iodine vapor adsorption performance, showing their potential in addressing environmental issues like iodine capture (Xiong et al., 2019).
  • Advancements in Covalent Organic Frameworks (COFs) :

    • The reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride leads to the formation of a novel COF on an Au(111) surface, showcasing the application of 1,3,5-trisubstituted benzene derivatives in creating advanced surface materials (Marele et al., 2012).
  • Development of Novel Amide Functionalized COFs :

    • Benzene-1,3,5-tricarboxamides (BTAs), a derivative of 1,3,5-trisubstituted benzene, have been used to construct amide functionalized COFs, which were then applied as efficient catalysts for Knoevenagel condensation (Li et al., 2019).

properties

IUPAC Name

1,3,5-tris(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKMOHIGRNELRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CCl)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169486
Record name 1,3,5-Tri(alpha-chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(chloromethyl)benzene

CAS RN

17299-97-7
Record name NSC 46592
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017299977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC46592
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Tri(alpha-chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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